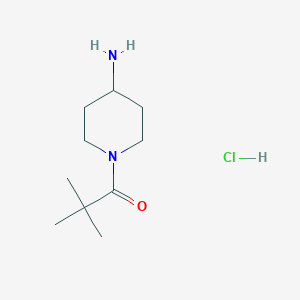

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride are not explicitly mentioned in the search results .Scientific Research Applications

Pharmaceutical Industry

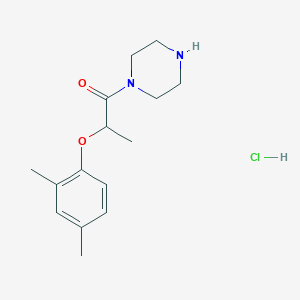

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The synthesis of piperidines can be achieved by several methods, including the reaction of 1- (4-bromo-1-butyl) piperidine and 2-methyl-2-oxo-1-phenylpropan-1-amine, the reaction of 2-methyl-2-oxo-1-phenylpropan-1-amine and 4- (piperidin-1-yl)benzaldehyde, and the reaction of 4-methylpropiophenone and 4-piperidin-1-ylbenzaldehyde.

- These methods result in the formation of a pale yellow oil or white crystals, which can be further purified by recrystallization.

Anticancer Applications

- Piperidine derivatives have shown potential in the field of cancer research .

- For instance, treatment involving 2-amino-4-(1-piperidine) pyridine was found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .

- This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .

Synthesis of Antidepressant Molecules

- Piperidine derivatives are also used in the synthesis of antidepressant molecules .

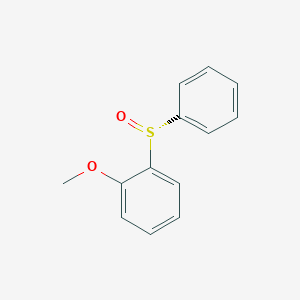

- The complex of mesitylcopper and ®-DTBM segphos L 1 may function as effective catalysts for direct enantio-selective production of C–S bonds .

- Several 1,4-conjugate addition compounds were produced by successfully using a range of electron-rich and deficient α,β-unsaturated thio-amides as electrophilic substrates in toluene at 0 °C .

Synthesis of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) Dual Inhibitor

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

- These compounds could potentially be used in the treatment of cancers that are resistant to current therapies .

Chemical Industry

Safety And Hazards

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVRCQFTPHQEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)